2-Benzyl-6-[[4-methoxy-6-(2-methylpropylamino)-1,3,5-triazin-2-yl]oxy]pyridazin-3-one
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Overview
Description
2-Benzyl-6-[[4-methoxy-6-(2-methylpropylamino)-1,3,5-triazin-2-yl]oxy]pyridazin-3-one is a complex organic compound that features a pyridazinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-6-[[4-methoxy-6-(2-methylpropylamino)-1,3,5-triazin-2-yl]oxy]pyridazin-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Triazine Moiety: The triazine ring can be introduced via nucleophilic substitution reactions, where the pyridazinone core reacts with triazine derivatives in the presence of a base.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-6-[[4-methoxy-6-(2-methylpropylamino)-1,3,5-triazin-2-yl]oxy]pyridazin-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to modify the triazine or pyridazinone rings.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to replace specific functional groups with others, using reagents like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
2-Benzyl-6-[[4-methoxy-6-(2-methylpropylamino)-1,3,5-triazin-2-yl]oxy]pyridazin-3-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Agrochemicals: The compound is studied for its potential use as a herbicide or pesticide, leveraging its ability to interfere with specific biochemical pathways in plants or pests.
Material Science: Its unique chemical properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Benzyl-6-[[4-methoxy-6-(2-methylpropylamino)-1,3,5-triazin-2-yl]oxy]pyridazin-3-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets by binding to their active sites or allosteric sites, thereby modulating their activity. The specific pathways involved depend on the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Benzylpyridazin-3-one: Lacks the triazine moiety, making it less versatile in terms of chemical reactivity.
6-(2-Methylpropylamino)-1,3,5-triazine:
4-Methoxy-1,3,5-triazine: A simpler structure that may not offer the same range of interactions with biological targets.
Properties
IUPAC Name |
2-benzyl-6-[[4-methoxy-6-(2-methylpropylamino)-1,3,5-triazin-2-yl]oxy]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O3/c1-13(2)11-20-17-21-18(27-3)23-19(22-17)28-15-9-10-16(26)25(24-15)12-14-7-5-4-6-8-14/h4-10,13H,11-12H2,1-3H3,(H,20,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQJFSVSEFNFCOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=NC(=NC(=N1)OC2=NN(C(=O)C=C2)CC3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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